molecular formula C12H16FNO B13410071 (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol

(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B13410071
M. Wt: 209.26 g/mol
InChI Key: GNDLBXBPPPOBCB-UHFFFAOYSA-N
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Description

(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of drugs . The presence of a fluorine atom and a methyl group on the phenyl ring adds to the compound’s unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-2-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine or methyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups such as chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: Formation of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)ketone.

    Reduction: Formation of (2-(4-Methylphenyl)pyrrolidin-3-yl)methanol.

    Substitution: Formation of (2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol.

Scientific Research Applications

(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    (2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a different position of the methyl group.

    (2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (2-(4-Methylphenyl)pyrrolidin-3-yl)methanol: Lacks the fluorine atom.

Uniqueness

(2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

[2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3

InChI Key

GNDLBXBPPPOBCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2C(CCN2)CO

Origin of Product

United States

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